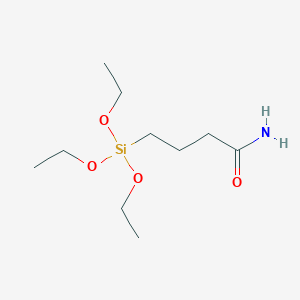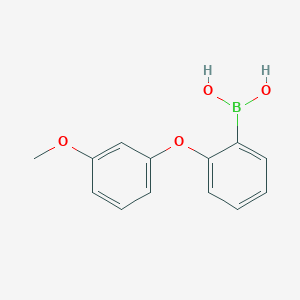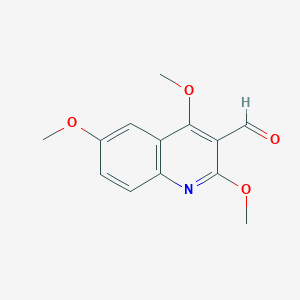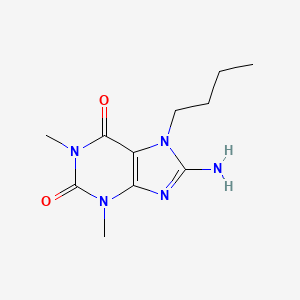
2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with malonic acid in the presence of a base to form a coumarin derivative. This intermediate is then subjected to further reactions to introduce the glyoxyloyl and oxo groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. The final product is usually purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with similar structural features but different functional groups.
2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-5-methyl-: A related compound with a methyl group at the 5-position.
2H-1-Benzopyran-6-carboxylic acid, 3,4-dihydro-2-oxo-4-phenyl-: Contains a phenyl group at the 4-position and an oxo group at the 2-position.
Uniqueness
2H-1-Benzopyran-6-carboxylic acid, 3-glyoxyloyl-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6468-77-5 |
|---|---|
Formule moléculaire |
C12H6O6 |
Poids moléculaire |
246.17 g/mol |
Nom IUPAC |
3-oxaldehydoyl-2-oxochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H6O6/c13-5-9(14)8-4-7-3-6(11(15)16)1-2-10(7)18-12(8)17/h1-5H,(H,15,16) |
Clé InChI |
GKOUAWRICOWBRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C=C(C(=O)O2)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)
![4-(1-aziridinyl)-1-tetrahydro-2H-pyran-2-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865840.png)





![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)


![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)



